propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

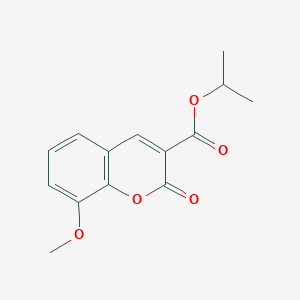

Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a methoxy group at position 8 of the chromene ring and an isopropyl ester at position 3. Coumarins are bicyclic aromatic compounds with a 2H-chromen-2-one core, widely studied for their fluorescence, biological activity, and applications in materials science .

Properties

IUPAC Name |

propan-2-yl 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8(2)18-13(15)10-7-9-5-4-6-11(17-3)12(9)19-14(10)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCKOMWWRKYJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as anticoagulants and anti-HIV agents.

Industry: Employed in the production of perfumes, fabric conditioners, and other consumer products

Mechanism of Action

The mechanism of action of propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and cyclooxygenase (COX), leading to its antimicrobial and anti-inflammatory effects. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural Features

The structural analogs of this compound differ primarily in substituents at positions 3 and 8 (Table 1). Key comparisons include:

- Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (): Replaces the isopropyl ester with a cinnamyl group, introducing π-conjugation and planar geometry. This enhances fluorescence but reduces solubility in polar solvents .

- 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (): Substitutes methoxy with ethoxy (position 8) and the ester with a carboxylic acid (position 3). The ethoxy group increases steric hindrance, while the carboxylic acid enables stronger hydrogen bonding .

- 8-Methoxy-2-oxo-2H-chromene-3-carboxamide (): Replaces the ester with a carboxamide group, facilitating hydrogen bonding and improving crystallinity .

- 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (): Features a ketone at position 4 and a phenyl group at position 2, altering electronic properties and π-stacking interactions .

Table 1. Structural and Functional Comparison of Coumarin Derivatives

| Compound Name | Position 8 Substituent | Position 3 Substituent | Key Features |

|---|---|---|---|

| Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Methoxy | Isopropyl ester | Hydrophobic, moderate H-bonding |

| Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Methoxy | Cinnamyl ester | Enhanced fluorescence, planar |

| 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid | Ethoxy | Carboxylic acid | Strong H-bonding, higher polarity |

| 8-Methoxy-2-oxo-2H-chromene-3-carboxamide | Methoxy | Carboxamide | Improved crystallinity, H-bond donor |

| 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | Methoxy | Carboxylic acid | Ketone at C4, phenyl at C2 |

Physical Properties

- Melting Points : The isopropyl ester derivative likely has a lower melting point (~150–170°C estimated) compared to carboxylic acid analogs like 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (197–198°C) due to reduced intermolecular hydrogen bonding .

- Solubility : The isopropyl ester’s hydrophobicity limits water solubility, whereas carboxamide and carboxylic acid derivatives exhibit higher solubility in polar solvents .

Biological Activity

Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of chromene, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential neuroprotective effects, and other relevant pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H12O5

- CAS Number : 2555-20-6

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits significant activity against various pathogens. |

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |

| Neuroprotective | May protect neuronal cells from damage. |

| Anti-inflammatory | Demonstrates properties that could mitigate inflammation. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, in vitro evaluations have shown that derivatives of chromene exhibit inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

Neuroprotective Effects

The neuroprotective potential of propan-2-yl 8-methoxy derivatives has been explored in models of oxidative stress:

- Cell Viability Studies :

- Mechanisms :

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several chromene derivatives, including propan-2-yl 8-methoxy derivatives. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity.

Study 2: Neuroprotection in PC12 Cells

In another study focusing on neuroprotection, researchers treated PC12 cells with varying concentrations of propan-2-yl 8-methoxy derivatives. The findings demonstrated dose-dependent protective effects against oxidative stress-induced apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how is purification optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or esterification. For example, analogs like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide are synthesized via reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of K₂CO₃ and DMF . Purification often employs flash column chromatography (silica gel) and recrystallization from acetone to obtain crystals suitable for X-ray diffraction .

- Key Considerations : Optimizing reaction time, stoichiometry of reagents (e.g., 1.2 equivalents of allyl bromide), and solvent polarity improves yield. Purity is confirmed via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For instance, the 8-methoxy group in coumarin derivatives appears as a singlet near δ 3.8–4.0 ppm, while the ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies >2 ppm between theoretical and observed masses suggest impurities or isotopic anomalies .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the crystal structure, and what challenges arise during refinement?

- Methodology : Crystals are grown via slow evaporation (e.g., acetone/hexane). Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines structures via least-squares minimization, with anisotropic displacement parameters for non-H atoms .

- Challenges :

- Disorder : Flexible propan-2-yl groups may require split-atom models or restraints.

- Twinned Data : Use TWINABS for integration or exclude overlapping reflections .

Q. How do hydrogen-bonding networks and graph-set analysis influence molecular packing?

- Methodology : Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions (e.g., C–H···O, π-π stacking). Graph-set notation (e.g., S(6) for a six-membered ring motif) classifies hydrogen-bond patterns .

- Case Study : In cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, C–H···O bonds between methoxy O and adjacent H atoms stabilize a layered packing, while π-π interactions (3.8 Å) between coumarin rings enhance thermal stability .

Q. What experimental strategies are used to evaluate anti-inflammatory activity, and how are structure-activity relationships (SAR) analyzed?

- Methodology :

- In Vitro Assays : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages at 10–100 μM concentrations. IC₅₀ values are compared to reference drugs (e.g., indomethacin) .

- SAR : Substituent effects are tested. For example, electron-withdrawing groups (e.g., 8-methoxy) enhance activity by stabilizing binding to hydrophobic pockets in COX-2 .

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

- Case Example : If ¹H NMR shows unexpected splitting (e.g., for the propan-2-yl group), verify via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.